![molecular formula C19H10N2O2 B14402451 6H-Indolo[2,3-b]acridine-6,12(11H)-dione CAS No. 88207-09-4](/img/structure/B14402451.png)
6H-Indolo[2,3-b]acridine-6,12(11H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-Indolo[2,3-b]acridine-6,12(11H)-dione is a heterocyclic compound that belongs to the family of indoloacridines. These compounds are known for their complex structures and significant biological activities. The unique arrangement of indole and acridine moieties in this compound contributes to its diverse chemical and pharmacological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indolo[2,3-b]acridine-6,12(11H)-dione typically involves the condensation of indole derivatives with acridine precursors. One common method includes the use of isatin and o-phenylenediamine under acidic conditions to form the indoloacridine framework . The reaction is often catalyzed by Brønsted acids such as acetic acid or hydrochloric acid . Additionally, microwave irradiation and the use of nanoparticles like cerium (IV) oxide have been explored to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale condensation reactions using optimized catalysts and reaction conditions. The use of continuous flow reactors and advanced purification techniques ensures high purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
6H-Indolo[2,3-b]acridine-6,12(11H)-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium hexacyanoferrate (III), selenium dioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, dimethyl sulfate.
Major Products
The major products formed from these reactions include various substituted indoloacridine derivatives, which exhibit enhanced biological activities and improved pharmacological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Exhibits significant antiviral and anticancer activities.
Medicine: Potential therapeutic agent for the treatment of viral infections and cancer.
Industry: Utilized in the development of optoelectronic devices and sensors.
Wirkmechanismus
The mechanism of action of 6H-Indolo[2,3-b]acridine-6,12(11H)-dione involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting its structure and function, leading to the inhibition of DNA synthesis and cell division . Additionally, it can inhibit specific enzymes involved in viral replication and cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6H-Indolo[2,3-b]quinoxalines: Similar structure but with a quinoxaline moiety instead of acridine.
6H-Indolo[2,3-b]quinolines: Contains a quinoline ring, exhibiting different biological activities.
Uniqueness
6H-Indolo[2,3-b]acridine-6,12(11H)-dione stands out due to its unique combination of indole and acridine moieties, which confer distinct chemical reactivity and biological properties. Its ability to intercalate into DNA and inhibit specific enzymes makes it a promising candidate for therapeutic applications .
Eigenschaften
CAS-Nummer |
88207-09-4 |
|---|---|
Molekularformel |
C19H10N2O2 |
Molekulargewicht |
298.3 g/mol |
IUPAC-Name |
10,21-diazapentacyclo[11.8.0.03,11.04,9.015,20]henicosa-1(21),3(11),4,6,8,13,15,17,19-nonaene-2,12-dione |
InChI |
InChI=1S/C19H10N2O2/c22-18-12-9-10-5-1-3-7-13(10)20-16(12)19(23)15-11-6-2-4-8-14(11)21-17(15)18/h1-9,21H |
InChI-Schlüssel |
PTYWNBRLOVWBDP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C(=O)C4=C(C3=O)NC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


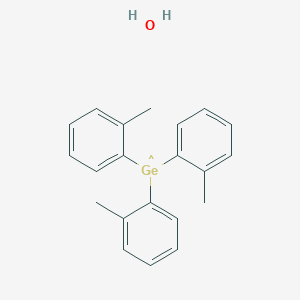

![9-([1,1'-Biphenyl]-2-yl)-9H-fluorene](/img/structure/B14402374.png)

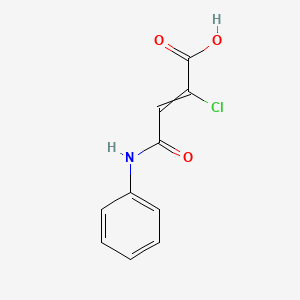
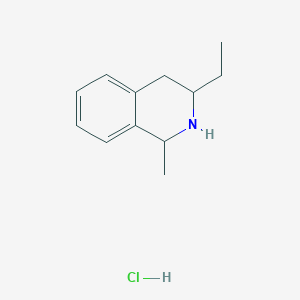
![3-Ethyl-1-(4-methylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14402400.png)
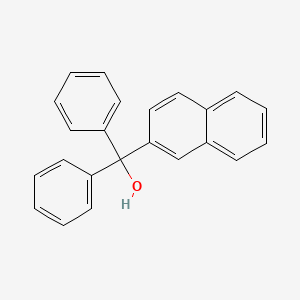

![2-[(Hydroxymethyl)sulfanyl]-9-methyl-7H-pyrano[3,2-e][1,3]benzoxazol-7-one](/img/structure/B14402410.png)
![3-(Propan-2-ylidene)spiro[5.5]undeca-1,4-diene](/img/structure/B14402412.png)
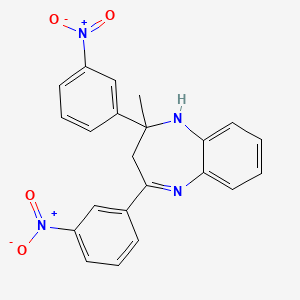

![1,4-Dioxaspiro[4.5]dec-6-ene, 8-(1,5-dimethyl-4-hexenyl)-](/img/structure/B14402452.png)
